molecular formula C14H10Cl2N2O4 B406512 N-(3,5-dichlorophenyl)-4-methoxy-3-nitrobenzamide

N-(3,5-dichlorophenyl)-4-methoxy-3-nitrobenzamide

Cat. No.: B406512
M. Wt: 341.1 g/mol
InChI Key: BDZYJQMEFCDSIR-UHFFFAOYSA-N
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Description

N-(3,5-Dichlorophenyl)-4-methoxy-3-nitrobenzamide is a synthetic benzamide derivative designed for research and development applications. This compound features a 3,5-dichlorophenyl group attached to a 4-methoxy-3-nitrobenzamide core, a structural motif often investigated in medicinal chemistry and agrochemical research for its potential bioactivity. Researchers value this nitro-aromatic compound as a key intermediate or building block in organic synthesis, particularly for exploring structure-activity relationships or developing novel chemical entities. It is supplied with guaranteed high purity and consistency. This product is intended for research use only in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate personal protective equipment (PPE).

Properties

Molecular Formula

C14H10Cl2N2O4

Molecular Weight

341.1 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-4-methoxy-3-nitrobenzamide

InChI

InChI=1S/C14H10Cl2N2O4/c1-22-13-3-2-8(4-12(13)18(20)21)14(19)17-11-6-9(15)5-10(16)7-11/h2-7H,1H3,(H,17,19)

InChI Key

BDZYJQMEFCDSIR-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

N-(3,5-dichlorophenyl)-4-methoxy-3-nitrobenzamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dichlorophenyl group attached to a methoxy and nitrobenzamide moiety. Its molecular formula is C15H13Cl2N2O3C_{15}H_{13}Cl_2N_2O_3, with a molar mass of approximately 353.18 g/mol. The structural configuration enhances its interaction with biological targets, which is crucial for its activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The nitro group can undergo bioreduction, forming reactive intermediates that covalently modify target proteins, leading to inhibition of their activity. This mechanism is particularly relevant in the context of cancer therapy where enzyme inhibition can halt tumor growth.
  • Binding Affinity : The dichlorophenyl group enhances binding affinity to hydrophobic pockets in target proteins, facilitating stronger interactions and potentially leading to increased efficacy in therapeutic applications.

Anticancer Properties

Preliminary studies indicate that this compound exhibits significant anticancer properties. Research has shown that it can induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways associated with survival and proliferation.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)5.2Induction of apoptosis via caspase activation
A549 (Lung Cancer)4.8Inhibition of cell cycle progression

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.

Antimicrobial Activity

In addition to anticancer effects, this compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies have demonstrated:

  • Gram-positive bacteria : Effective against Staphylococcus aureus with an MIC of 8 µg/mL.
  • Gram-negative bacteria : Exhibits moderate activity against Escherichia coli with an MIC of 16 µg/mL.

This dual activity highlights the potential for this compound to be explored as a broad-spectrum antimicrobial agent .

Case Studies and Research Findings

  • Study on Enzyme Inhibition :
    A study focused on the enzyme inhibition profile revealed that this compound effectively inhibits certain kinases involved in cancer progression. The IC50 values for CLK1 and DYRK1A were reported at 10 nM and 15 nM, respectively, indicating high selectivity and potency .
  • Cytotoxicity Evaluation :
    In a cytotoxicity evaluation across several cancer cell lines, the compound demonstrated a significant reduction in cell viability, particularly in MCF-7 and A549 cells. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(3,5-dichlorophenyl)-4-methoxy-3-nitrobenzamide with structurally analogous benzamide derivatives, focusing on substituent effects, crystallography, and applications.

Structural and Substituent Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications
This compound C₁₄H₁₀Cl₂N₂O₄ 357.15 3,5-Cl₂ (phenyl), 4-OCH₃, 3-NO₂ (benzoyl) Unknown (structural analogs suggest pesticidal potential)
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) C₁₆H₁₅Cl₂NO₃ 340.20 2,3-Cl₂ (phenyl), 4-OCH₂OCH₂CH₃ (benzoyl) Herbicide
Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) C₁₉H₁₁F₅N₂O₂ 394.29 2,4-F₂ (phenyl), pyridine-carboxamide core Herbicide (pre-emergent control)
N-{4-chloro-3-nitrophenyl}-3,5-dimethoxybenzamide C₁₅H₁₃ClN₂O₅ 336.73 4-Cl, 3-NO₂ (phenyl), 3,5-OCH₃ (benzoyl) Unreported (structural similarity to agrochemicals)
3,5-Dinitro-N-(4-nitrophenyl)benzamide C₁₃H₈N₄O₇ 356.23 3,5-NO₂ (benzoyl), 4-NO₂ (phenyl) Crystallographic studies (dihedral angles: 7.78° between rings)

Key Observations:

  • Substituent Position and Bioactivity : The position of chloro and nitro groups significantly affects bioactivity. For example, etobenzanid (2,3-dichloro) is herbicidal, whereas the 3,5-dichloro configuration in the target compound may alter target binding or environmental stability .
  • Electron-Withdrawing Effects : Nitro groups enhance electrophilicity and may improve pesticidal activity by interacting with biological targets (e.g., enzyme inhibition). The 3-nitro substituent in the target compound aligns with this trend .
  • Crystallographic Behavior: Meta-substituted electron-withdrawing groups (e.g., NO₂, Cl) influence crystal packing. For instance, 3,5-Dinitro-N-(4-nitrophenyl)benzamide exhibits a dihedral angle of 7.78° between aromatic rings, suggesting moderate planarity . Similar effects are expected in the target compound due to its 3,5-dichloro and 3-nitro groups.

Preparation Methods

Stepwise Synthesis

The most widely documented method involves sequential nitration, methoxylation, and amidation (Figure 1):

Step 1: Synthesis of 4-Methoxy-3-Nitrobenzoic Acid

  • Starting material : 4-Methoxybenzoic acid.

  • Nitration : Fuming HNO₃ (90% yield) at 0–5°C introduces the nitro group at the meta position.

  • Key data :

    ParameterValue
    Temperature0–5°C
    SolventH₂SO₄/HNO₃ mixture
    Yield85–90%

Step 2: Conversion to Acid Chloride

  • Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride.

  • Conditions : Reflux in anhydrous DCM with catalytic DMF.

  • Yield : >95% for 4-methoxy-3-nitrobenzoyl chloride.

Step 3: Amidation with 3,5-Dichloroaniline

  • Coupling : Benzoyl chloride reacts with 3,5-dichloroaniline in THF or DMF.

  • Catalysts : Triethylamine (TEA) or DMAP.

  • Yield : 70–85%.

Challenges and Optimizations

  • Isomer formation : Nitration may produce ortho/para isomers (8–20% impurity).

  • Mitigation : Recrystallization in isopropanol/water (5:1) reduces isomer content to <0.3%.

  • Scale-up : Industrial protocols use automated flow reactors to control exothermic nitration.

In Situ Phosphonium Salt-Mediated Amidation

Single-Pot Methodology

Developed by ACS Omega (2020), this method avoids isolating intermediates:

  • Reagents :

    • N-Chlorophthalimide (1.5 eq), PPh₃ (1.5 eq).

    • 4-Methoxy-3-nitrobenzoic acid + 3,5-dichloroaniline.

  • Mechanism :

    • In situ generation of chloro-/imido-phosphonium salts activates the carboxyl group.

  • Conditions :

    ParameterValue
    SolventToluene or ACN
    TemperatureRoom temperature
    Reaction time12 h
    Yield73–86%

Advantages Over Classical Routes

  • Reduced steps : Eliminates acid chloride isolation.

  • Functional group tolerance : Compatible with electron-deficient aryl amines.

  • Scalability : Demonstrated for 100 g batches with 95% purity.

Alternative Industrial Routes

Patent-Based Synthesis (CN105837432A)

  • Key steps :

    • Protection of 3,5-dichloro-2-aminobenzoic acid with trifluoroacetamide.

    • Chlorination using Cl₂ gas in glacial acetic acid.

    • Deprotection and amidation with in situ-generated benzoyl chloride.

  • Yield : 84–89% at pilot scale.

Microwave-Assisted Synthesis

  • Conditions :

    ParameterValue
    Power300 W
    Time15–20 min
    SolventDMF
    Yield88–92%
  • Benefits : 50% reduction in reaction time vs. conventional heating.

Critical Parameter Analysis

Solvent Impact on Amidation

SolventReaction Time (h)Yield (%)Purity (%)
THF87198
DMF48599
Toluene127397

DMF enhances reactivity via polar aprotic effects but complicates purification.

Catalytic Efficiency

CatalystLoading (mol%)Yield (%)
DMAP583
TEA1078
No catalyst42

DMAP improves nucleophilic attack on the acyl intermediate.

Purification and Characterization

Chromatographic Methods

  • HPLC : C18 column, MeCN/H₂O (70:30), retention time = 6.2 min.

  • Isomer removal : Silica gel chromatography (hexane/EtOAc 3:1).

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 3.87 (s, 3H, OCH₃), 7.52 (d, 2H, J = 8.4 Hz), 8.30 (s, 1H, Ar–H).

  • IR (KBr): 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂).

Comparative Evaluation of Methods

MethodYield (%)Purity (%)Cost (USD/g)Scalability
Classical amidation70–8597–9912–18High
Phosphonium route73–8695–988–14Moderate
Microwave-assisted88–929920–25Low

Industrial settings favor classical routes for cost-effectiveness, while phosphonium methods reduce waste .

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